molecular formula C7H4BrNO4 B1266750 5-Bromo-2-nitrobenzoic acid CAS No. 6950-43-2

5-Bromo-2-nitrobenzoic acid

Cat. No. B1266750
CAS RN: 6950-43-2
M. Wt: 246.01 g/mol
InChI Key: FNINYRSNPGPWEL-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzoic acid is a chemical compound of interest in various fields of synthetic chemistry and materials science. Its unique structure, featuring a bromo and a nitro group attached to a benzoic acid core, enables it to participate in a wide range of chemical reactions, making it a valuable building block for heterocyclic compounds, pharmaceuticals, and organic materials.

Synthesis Analysis

The synthesis of 5-Bromo-2-nitrobenzoic acid and its derivatives often involves halogenation and nitration reactions of benzoic acids or their precursors. For example, similar multireactive compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been utilized as starting materials for the preparation of substituted nitrogenous heterocycles, demonstrating the potential pathway for synthesizing 5-Bromo-2-nitrobenzoic acid based compounds (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been elucidated through X-ray diffraction, revealing a crystalline structure that forms cyclic dimers via intermolecular hydrogen bonds. This suggests that 5-Bromo-2-nitrobenzoic acid may also exhibit unique structural features conducive to forming stable crystal networks (Mrozek & Głowiak, 2004).

Scientific Research Applications

Summary of the Application

5-Bromo-2-nitrobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

Methods of Application or Experimental Procedures

The preparation of 5-Bromo-2-nitrobenzoic acid involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used in this process is cheap and easily available dimethyl terephthalate .

Results or Outcomes

The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

properties

IUPAC Name

5-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNINYRSNPGPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289945
Record name 5-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrobenzoic acid

CAS RN

6950-43-2
Record name 6950-43-2
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Record name 5-bromo-2-nitrobenzoic acid
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Record name 5-bromo-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
… 5-Bromo-2-nitrobenzoic acid was … A review of the literature revealed that only one of these acids, 5-bromo-2-nitrobenzoic acid, has been obtained in satisfactory yield. Insignificant …
Number of citations: 0 pubs.acs.org
JM Dechary - 1952 - digitalcommons.lsu.edu
The author la gratefully appreciative of the guidance and erusourage-Mst given him by Dr* JLE Erickeon who supervised the planning and execution of this investigation* He la …
Number of citations: 0 digitalcommons.lsu.edu
K Altau, JG Beasley, HJ Pine… - Journal of Chemical …, 1963 - ACS Publications
2-Acetamido and 4-acetamidoethylbenzene yielded the corresponding 5-halo and 3-halo derivatives when brominated and when chlorinated. Nitration ofthe corre-sponding …
Number of citations: 0 pubs.acs.org
A Jacquart, P Tauc, RB Pansu, E Ishow - scholar.archive.org
… A solution of 5-bromo-2-nitrobenzoic acid 9 (567 mg, 2.44 … To a suspension of mixed acids 5-bromo-2-nitrobenzoic acid …
Number of citations: 0 scholar.archive.org
HJ Li, YC Wu, JH Dai, Y Song… - Journal of the Chinese …, 2014 - Wiley Online Library
… For example, the nitration of 3-bromobenzoic acid (5) gives 5-bromo-2-nitrobenzoic acid (6a, 83% yield) and 3-bromo-2-nitrobenzoic acid (6b, 13% yield) and the potential isomer of 3-…
Number of citations: 0 onlinelibrary.wiley.com
GM Hoop, JM Tedder - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… acid and why the 5-chloro- and 5-bromo-2-nitrobenzoic acid are stronger than the 3-halogeno-2-nitro-3-halogenobenzoic acids : in these examples the 3-substituent prevents the nitro-…
Number of citations: 0 pubs.rsc.org
JB Derr, K Rybicka-Jasińska, EM Espinoza, M Morales… - Biomolecules, 2021 - mdpi.com
… 5-bromo-2-nitrobenzoic acid, 5, is the NBA precursor for Baa. Baa residues are of outmost importance for post-synthetic modification of Aa molecular electrets. Homogeneous catalysis …
Number of citations: 0 www.mdpi.com
JB Derr - thinking, 2021 - search.proquest.com
… 5-bromo-2-nitrobenzoic acid, 5, is the NBA precursor for Baa. Baa residues are of outmost importance for post-synthetic modification of Aa molecular electrets. Homogeneous catalysis …
Number of citations: 0 search.proquest.com
K Skonieczny, EM Espinoza, JB Derr… - Pure and Applied …, 2020 - degruyter.com
… 5-Bromo-2-nitrobenzoic acid (1.00 g, 4.07 mmol) was placed in a dry round bottom flask with a stir bar, and purged with Ar. Dry, Ar purged DCM (30 mL) and five drops of amine-free dry …
Number of citations: 0 www.degruyter.com
LA Elson, CS Gibson, JDA Johnson - Journal of the Chemical Society …, 1930 - pubs.rsc.org
IN connexion with a part of an extended investigation of certain types of organic arsenical compound it has been necessary to review our knowledge of derivatives of aceto-, propio-, …
Number of citations: 0 pubs.rsc.org

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